N-(Azepan-2-ylmethyl)cyclopropanesulfonamide
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Overview
Description
N-(Azepan-2-ylmethyl)cyclopropanesulfonamide is an organic compound with the molecular formula C10H20N2O2S It is characterized by the presence of a cyclopropane ring attached to a sulfonamide group, with an azepane ring linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azepan-2-ylmethyl)cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method includes the reaction of cyclopropanesulfonyl chloride with azepan-2-ylmethanamine under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Azepan-2-ylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution at the sulfonamide nitrogen.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(Azepan-2-ylmethyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-(Azepan-2-ylmethyl)cyclopropanesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropane ring may contribute to the rigidity and specificity of binding interactions, enhancing the compound’s efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(Azepan-1-ylmethyl)cyclopropanesulfonamide
- N-(Piperidin-2-ylmethyl)cyclopropanesulfonamide
- N-(Morpholin-2-ylmethyl)cyclopropanesulfonamide
Uniqueness
N-(Azepan-2-ylmethyl)cyclopropanesulfonamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
N-(azepan-2-ylmethyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14,10-5-6-10)12-8-9-4-2-1-3-7-11-9/h9-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPMPFCELFHUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CNS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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